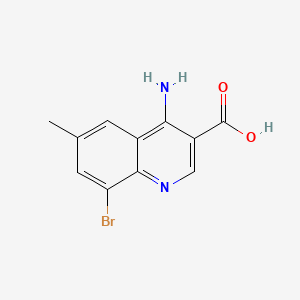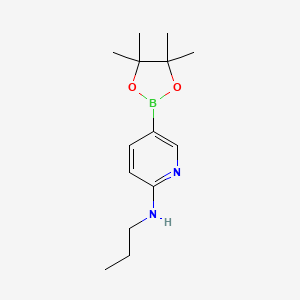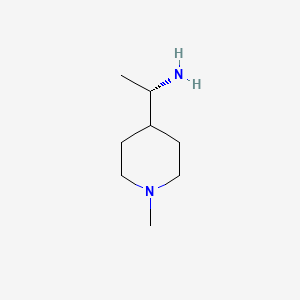![molecular formula C12H13BrO3 B597472 Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate CAS No. 107048-59-9](/img/structure/B597472.png)
Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate
Descripción general
Descripción
“Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate” is a propionic acid derivative . It is an intermediate in the synthesis of metabolites of the agricultural fungicide Kresoxim-methyl .
Synthesis Analysis
The synthesis of this compound could involve multiple steps. A practical method of four-step synthesis towards novel antifungals is presented, where a commercially available pesticide and pharmacology intermediate, (E)-methyl 2- (2- (bromomethyl)phenyl)-2- (methoxyimino)acetate (1), was used as starting material .Molecular Structure Analysis
The molecular formula of this compound is C11H12BrNO3 . The InChI string representation is InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+ .Physical And Chemical Properties Analysis
The molecular weight of this compound is 286.12 g/mol . Other physical and chemical properties such as density, boiling point, and enthalpy of vaporization are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Metal-Mediated Reactions
Methyl 2-bromomethylprop-2-enoate is used in metal-mediated reactions. For instance, it reacts with benzaldehyde and salicylaldehyde via its Sn and Zn complexes under aqueous conditions to form α-methylene-γ-lactones in high yields. This process is significant in the synthesis of complex organic molecules (Drewes et al., 1995).
Surface Enhanced Raman Spectra Studies
The compound has been studied for its surface geometry using Surface Enhanced Raman Spectra (SERS). Such studies are crucial for understanding the molecular orientation and interactions in various chemical processes (Sajan et al., 2008).
Heterocyclic System Synthesis
It's used as a reagent in the synthesis of heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and related compounds. These systems have various applications in pharmaceuticals and organic chemistry (Selič et al., 1997).
Nonlinear Optic Material Studies
The compound has been analyzed for its potential in nonlinear optic materials. Vibrational spectral analysis and quantum computations have been performed to understand its properties, which could be crucial for developing new materials with specific optical characteristics (Sajan et al., 2005).
Organic Synthesis
It plays a role in organic synthesis processes like the Baylis-Hillman reaction and the synthesis of β-lactams from nonproteinogenic amino acids. These processes are important for creating various organic compounds with potential applications in different fields (Basavaiah et al., 2000; Buchholz & Hoffmann, 1991).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUDGDSNHPKOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694114 | |
| Record name | Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |
CAS RN |
107048-59-9 | |
| Record name | Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

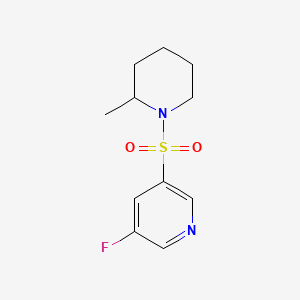
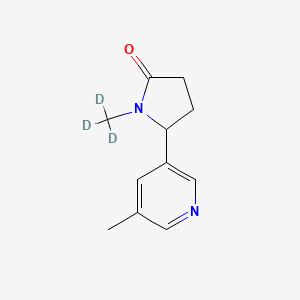
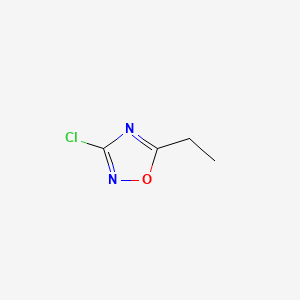
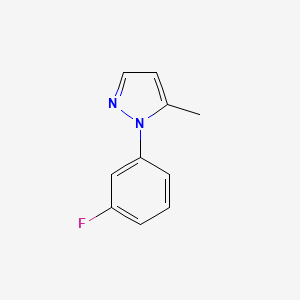
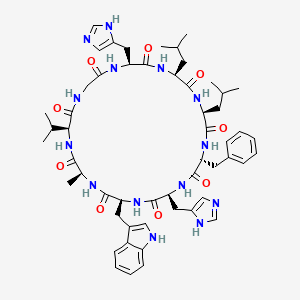
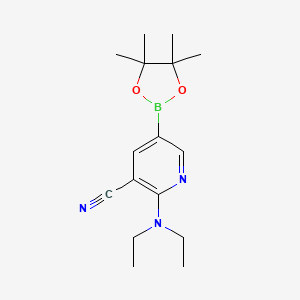
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/no-structure.png)
![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)
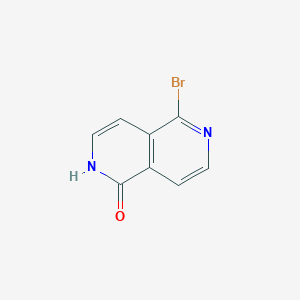
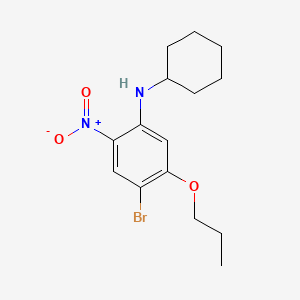
![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)
